4-(1,2-Dimethyl-propyl)-pyridine 4-(1,2-Dimethyl-propyl)-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4061300
InChI: InChI=1S/C10H15N/c1-8(2)9(3)10-4-6-11-7-5-10/h4-9H,1-3H3
SMILES: CC(C)C(C)C1=CC=NC=C1
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

4-(1,2-Dimethyl-propyl)-pyridine

CAS No.:

Cat. No.: VC4061300

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

4-(1,2-Dimethyl-propyl)-pyridine -

Specification

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name 4-(3-methylbutan-2-yl)pyridine
Standard InChI InChI=1S/C10H15N/c1-8(2)9(3)10-4-6-11-7-5-10/h4-9H,1-3H3
Standard InChI Key VFYCEFUVIBPANU-UHFFFAOYSA-N
SMILES CC(C)C(C)C1=CC=NC=C1
Canonical SMILES CC(C)C(C)C1=CC=NC=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-(1,2-Dimethyl-propyl)-pyridine features a pyridine ring substituted at the 4-position with a 1,2-dimethylpropyl group. This branched alkyl chain increases the compound’s lipophilicity compared to unsubstituted pyridine, as evidenced by its logP value of 2.94 . The spatial arrangement of the substituent influences steric interactions, potentially affecting reactivity and binding affinity in catalytic or biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H15N\text{C}_{10}\text{H}_{15}\text{N}
Molecular Weight149.233 g/mol
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point212.5 \pm 9.0 \, ^\circ\text{C}
Flash Point70.0 \pm 11.4 \, ^\circ\text{C}
Vapour Pressure0.3±0.4mmHg0.3 \pm 0.4 \, \text{mmHg} at 25°C

Structural isomers such as 4-(2,2-dimethyl-propyl)-pyridine (CAS 54813-47-7) share the same molecular formula but differ in substituent branching, leading to variations in properties like boiling point and density . For instance, the 2,2-dimethylpropyl isomer lacks reported density data, suggesting divergent physicochemical behaviors .

Synthesis and Industrial Production

Quaternization and Amination Pathways

An improved synthesis method for 4-substituted pyridines, described in U.S. Patent 6,939,972, involves quaternizing pyridine with thionyl chloride in ethyl acetate, followed by amination with N,N-dimethylformamide (DMF) . Although developed for 4-dimethylaminopyridine (4-DMAP), this approach is adaptable to 4-(1,2-dimethyl-propyl)-pyridine by substituting the aminating agent with a 1,2-dimethylpropyl group donor. Key steps include:

  • Quaternization: Pyridine reacts with thionyl chloride at 25±5C25 \pm 5^\circ\text{C}, forming N-[4-pyridyl]pyridinium chloride hydrochloride .

  • Amination: The quaternary salt undergoes nucleophilic substitution with DMF at 140155C140–155^\circ\text{C}, introducing the alkyl group .

  • Workup: Hydrolysis with NaOH (pH 11–12), solvent extraction (e.g., benzene), and vacuum distillation yield the purified product .

This method avoids hazardous byproducts like hydrogen cyanide, enhancing industrial viability . Ethyl acetate recovery (≥90%) and thionyl chloride recycling further improve cost efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator